molecular formula C12H18NO9P B1266288 4-Aminophenyl 6-phospho-alpha-mannopyranoside CAS No. 74160-60-4

4-Aminophenyl 6-phospho-alpha-mannopyranoside

Cat. No. B1266288
CAS RN: 74160-60-4
M. Wt: 351.25 g/mol
InChI Key: CJTXANSQOPINCC-GCHJQGSQSA-N
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Description

4-Aminophenyl 6-phospho-alpha-mannopyranoside is a chemical compound used in the synthesis of phosphoinositide . It is also used in the study of phosphatidylinositol (PI) signaling pathways, and has been shown to inhibit phospholipase C activity . Additionally, it has been found to be involved in the regulation of insulin secretion .


Molecular Structure Analysis

The molecular formula of 4-Aminophenyl 6-phospho-alpha-mannopyranoside is C12H18NO9P . The InChI Key is CJTXANSQOPINCC-GCHJQGSQSA-N . For a detailed molecular structure, please refer to specialized chemical structure databases or software.


Chemical Reactions Analysis

4-Aminophenyl 6-phospho-alpha-mannopyranoside is used in the synthesis of phosphoinositide . It has been shown to inhibit phospholipase C activity, which is part of its mechanism of action in PI signaling pathways .


Physical And Chemical Properties Analysis

The molecular weight of 4-Aminophenyl 6-phospho-alpha-mannopyranoside is 351.25 . More detailed physical and chemical property data (such as melting point, boiling point, and density) may be found in specialized chemical databases .

properties

IUPAC Name

[(2R,3S,4S,5S,6R)-6-(4-aminophenoxy)-3,4,5-trihydroxyoxan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18NO9P/c13-6-1-3-7(4-2-6)21-12-11(16)10(15)9(14)8(22-12)5-20-23(17,18)19/h1-4,8-12,14-16H,5,13H2,(H2,17,18,19)/t8-,9-,10+,11+,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTXANSQOPINCC-GCHJQGSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2C(C(C(C(O2)COP(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18NO9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20995601
Record name 4-Aminophenyl 6-O-phosphonohexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20995601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminophenyl 6-phospho-alpha-mannopyranoside

CAS RN

74160-60-4
Record name 4-Aminophenyl 6-phospho-alpha-mannopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074160604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminophenyl 6-O-phosphonohexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20995601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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